

Foreword: Characterizing Novel Heterocycles for Drug Discovery

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Compound of Interest

Compound Name: **4-Bromo-5-nitro-1H-indazole**

Cat. No.: **B1441986**

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In the landscape of modern medicinal chemistry and drug development, substituted indazoles represent a privileged scaffold, appearing in numerous compounds with significant therapeutic potential. The specific functionalization of the indazole core dictates its physicochemical and, consequently, its pharmacokinetic and pharmacodynamic profiles. **4-Bromo-5-nitro-1H-indazole** is one such molecule, a chemical intermediate whose precise characterization is paramount for its effective use in synthesis and research.[\[1\]](#)

This guide provides a comprehensive overview of the core physical properties of **4-Bromo-5-nitro-1H-indazole**. It is designed for researchers, scientists, and drug development professionals who require not only the available data but also a robust framework for the experimental validation of these properties. Adhering to the principles of scientific integrity, we will clearly distinguish between predicted and experimentally determined values. Where experimental data is not publicly available, we provide detailed, field-proven methodologies to empower researchers to generate this critical information in their own laboratories. This document is structured to serve as both a data repository and a practical laboratory guide.

Molecular and Physicochemical Profile

The foundational characteristics of a molecule are its identity and its basic physicochemical parameters. These values are the primary inputs for computational models, synthetic planning, and initial formulation strategies.

Core Molecular Identifiers

- Chemical Name: **4-Bromo-5-nitro-1H-indazole**
- Molecular Formula: C₇H₄BrN₃O₂[\[2\]](#)
- CAS Number: 1190315-72-0[\[1\]](#)[\[2\]](#)

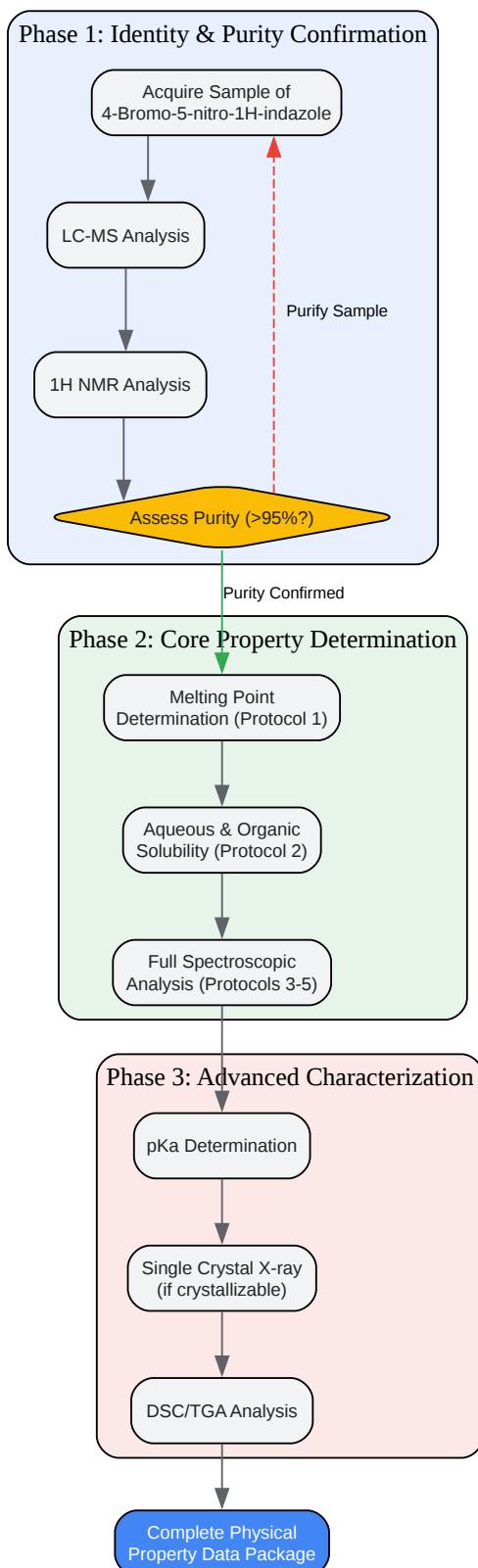
Physicochemical Data Summary

The following table summarizes key computed and reported physical properties. It is critical to note that many of these values are derived from computational models and await experimental verification.

Property	Value	Source	Notes
Molecular Weight	242.03 g/mol	[2]	Calculated from the molecular formula.
Monoisotopic Mass	240.94868 Da	[3]	Essential for high-resolution mass spectrometry.
LogP (Octanol-Water Partition Coefficient)	2.23	[2]	A predicted value indicating moderate lipophilicity.
Topological Polar Surface Area (TPSA)	71.82 Å ²	[2]	Suggests reasonable cell permeability characteristics.
Hydrogen Bond Donors	1	[2]	The N-H proton of the indazole ring.
Hydrogen Bond Acceptors	3	[2]	The nitro-group oxygens and the pyrazole nitrogen.
Melting Point	Not Available	-	Experimental determination is required. See Protocol 1.
Boiling Point	Not Available	-	Likely to decompose before boiling under atmospheric pressure.
Aqueous Solubility	Not Available	-	Expected to be low. Experimental determination is required. See Protocol 2.
pKa	Not Available	-	The N-H proton is acidic; the pyrazole nitrogen is basic.

Workflow for Comprehensive Physical Characterization

A systematic approach is essential for the full physical and chemical characterization of a research compound. The following workflow outlines the logical progression from initial analysis to a complete data package.

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Sources

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